molecular formula C13H13N3O2S2 B048199 S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 4-thiomorpholinecarbothioate CAS No. 125209-33-8

S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 4-thiomorpholinecarbothioate

Cat. No. B048199
M. Wt: 307.4 g/mol
InChI Key: BCIOODXIPGKJTJ-UHFFFAOYSA-N
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Description

4-Oxo-4H-pyrido[1,2-a]pyrimidine is a substructure of more than 850 known biologically active compounds . They are associated with 21 different bioindicators, such as cardiovascular, antitumor, nervous system, anti-inflammatory, and anti-infective agents . As many of these heterocyclic systems are fluorescent, they are also suitable for fluorescent sensing and labeling .


Synthesis Analysis

There are several known methods for the synthesis of 3-heteroaryl-substituted 4-oxo-4H-quinolizine and 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives . These methods include cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides, transition metal-catalyzed direct C−H arylation of 3-unsubstituted quinolizinones and pyrido[1,2-a]pyrimidones with haloarenes, and halogenation of the same starting compounds at position 3, followed by Suzuki−Miyaura arylation .


Molecular Structure Analysis

The molecular structure of 4-Oxo-4H-pyrido[1,2-a]pyrimidine involves a keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety .


Chemical Reactions Analysis

A metal-free C-3 chalcogenation of 4H-pyrido [1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) .

Future Directions

The future directions of research on 4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives could involve further exploration of their biological activity, given their association with various bioindicators . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus .

properties

IUPAC Name

S-(4-oxopyrido[1,2-a]pyrimidin-9-yl) thiomorpholine-4-carbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S2/c17-11-3-4-14-12-10(2-1-5-16(11)12)20-13(18)15-6-8-19-9-7-15/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIOODXIPGKJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)SC2=CC=CN3C2=NC=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90154708
Record name 4-Thiomorpholinecarbothioic acid, S-(4-oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(4-Oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) 4-thiomorpholinecarbothioate

CAS RN

125209-33-8
Record name 4-Thiomorpholinecarbothioic acid, S-(4-oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125209338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Thiomorpholinecarbothioic acid, S-(4-oxo-4H-pyrido(1,2-a)pyrimidin-9-yl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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